molecular formula C18H23NO3S B12713418 Ciglitazone, (S)- CAS No. 96207-23-7

Ciglitazone, (S)-

Cat. No.: B12713418
CAS No.: 96207-23-7
M. Wt: 333.4 g/mol
InChI Key: YZFWTZACSRHJQD-HNNXBMFYSA-N
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Description

Preparation Methods

The synthesis of Ciglitazone involves several steps, starting with the preparation of the thiazolidinedione ring. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Ciglitazone undergoes several types of chemical reactions, including:

    Oxidation: Ciglitazone can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the thiazolidinedione ring.

    Substitution: Substitution reactions are used to introduce different functional groups into the molecule.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: Used as a model compound to study the properties and reactions of thiazolidinediones.

    Biology: Investigated for its effects on cellular differentiation and metabolism.

    Medicine: Studied for its potential as an anti-diabetic agent and its effects on insulin sensitivity.

    Industry: Explored for its potential use in developing new therapeutic agents

Mechanism of Action

Ciglitazone exerts its effects by binding to the PPARγ ligand-binding domain with high affinity. This binding activates PPARγ, which in turn regulates the expression of genes involved in glucose and lipid metabolism. The activation of PPARγ leads to increased insulin sensitivity, enhanced adipogenesis, and decreased differentiation and angiogenesis in human umbilical vein endothelial cells .

Comparison with Similar Compounds

Ciglitazone is often compared with other thiazolidinediones, such as:

Ciglitazone is unique in its role as the prototypical compound for the thiazolidinedione class, serving as a foundation for the development of other similar compounds .

Properties

CAS No.

96207-23-7

Molecular Formula

C18H23NO3S

Molecular Weight

333.4 g/mol

IUPAC Name

(5S)-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H23NO3S/c1-18(9-3-2-4-10-18)12-22-14-7-5-13(6-8-14)11-15-16(20)19-17(21)23-15/h5-8,15H,2-4,9-12H2,1H3,(H,19,20,21)/t15-/m0/s1

InChI Key

YZFWTZACSRHJQD-HNNXBMFYSA-N

Isomeric SMILES

CC1(CCCCC1)COC2=CC=C(C=C2)C[C@H]3C(=O)NC(=O)S3

Canonical SMILES

CC1(CCCCC1)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3

Origin of Product

United States

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